Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl-
Description
This compound belongs to the 1,2-dihydroquinoline family, characterized by a partially hydrogenated quinoline core. Key structural features include:
- 1-(4-Methoxyphenylsulfonyl) group: Introduces electron-withdrawing sulfonyl and electron-donating methoxy moieties, influencing solubility and receptor interactions.
Properties
Molecular Formula |
C19H20ClNO3S |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C19H20ClNO3S/c1-13-12-19(2,3)21(18-10-5-14(20)11-17(13)18)25(22,23)16-8-6-15(24-4)7-9-16/h5-12H,1-4H3 |
InChI Key |
DYTUMNCSQWFTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro group is a primary site for nucleophilic substitution due to its electron-withdrawing nature, which activates the aromatic ring. Common reactions include:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydroxylation | NaOH/H₂O, heat | 6-hydroxy derivative | Enhanced by sulfonyl group activation |
| Amination | NH₃ (aq), Cu catalyst | 6-amino derivative | Possible under mild conditions |
| Thioether Formation | NaSH or thiols, DMF | 6-thiolated analog | Requires polar aprotic solvents |
The 4-methoxyphenylsulfonyl group at position 1 may stabilize transition states during substitution via electron-withdrawing effects.
Sulfonyl Group Reactivity
The sulfonyl moiety can participate in elimination or act as a directing group:
Oxidation and Reduction
The dihydroquinoline core and substituents exhibit redox activity:
Cycloaddition and Cross-Coupling
The quinoline framework may engage in catalytic coupling:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | 6-aryl substituted derivative | Chloro group as leaving group |
| Heck Reaction | Pd(OAc)₂, alkene | Alkenylated quinoline | Limited by steric hindrance |
Biological Interactions
While not a synthetic reaction, metabolic pathways include:
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
Quinoline derivatives have been explored for their herbicidal properties. The compound has been identified as part of a class of selective herbicides that target specific weeds while minimizing damage to crops. Research indicates that these compounds can synergistically enhance the efficacy of existing herbicides, leading to improved weed management strategies in agricultural practices .
Insecticidal Properties
Recent studies have demonstrated that quinoline derivatives exhibit insecticidal effects against larval vectors of malaria and dengue. The compound's structure allows it to interfere with the biological processes of target insects, making it a candidate for developing new insecticides . This application is particularly relevant given the global burden of vector-borne diseases.
Pharmaceutical Applications
Antimalarial Activity
Quinoline compounds are historically significant in the treatment of malaria. The specific quinoline derivative discussed has shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It operates through a novel mechanism that involves inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite . This mechanism offers a potential pathway for developing new treatments against drug-resistant malaria strains.
Antimicrobial Properties
Research has indicated that quinoline derivatives possess antimicrobial properties, making them suitable candidates for further development as antibacterial agents. Their ability to inhibit bacterial growth can be attributed to their interaction with bacterial DNA and cellular processes .
Material Science Applications
Synthesis of Functional Materials
Quinoline derivatives are being investigated for their potential in synthesizing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their unique electronic properties allow them to be incorporated into materials that exhibit desirable optical and electronic characteristics .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Agricultural | Herbicides | Selective targeting of weeds |
| Insecticides | Disruption of insect biological processes | |
| Pharmaceutical | Antimalarial agents | Inhibition of PfEF2 in Plasmodium falciparum |
| Antimicrobial agents | Interaction with bacterial DNA | |
| Material Science | OLEDs and OPVs | Unique electronic properties |
Mechanism of Action
The mechanism of action of 6-chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly impacts physicochemical and pharmacological properties:
*Calculated based on molecular formula.
Key Findings :
Sulfonyl Group Modifications
The sulfonyl group’s aryl component influences electronic and steric properties:
Key Findings :
- The 4-methoxyphenyl group in the target compound may improve binding to polar protein pockets compared to methyl-substituted analogs.
- Ortho-substituted derivatives (e.g., ) show reduced activity due to steric hindrance .
Biological Activity
Quinoline derivatives are a significant class of compounds recognized for their diverse biological activities. The compound Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl- is particularly noteworthy due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Chemical Formula : C₁₄H₁₈ClN₃O₂S
- Molecular Weight : 303.82 g/mol
- IUPAC Name : 1-(4-methoxyphenylsulfonyl)-6-chloro-1,2-dihydro-2,2,4-trimethylquinoline
Quinoline derivatives exhibit their biological effects through various mechanisms:
-
Antiviral Activity :
- Quinoline derivatives have shown promise in inhibiting viral replication. For instance, studies indicate that certain quinoline compounds can inhibit HIV-1 replication in human primary cells with an effective concentration (EC₅₀) of approximately 1.5 µM .
- Another study highlighted the inhibition of HSV-1 through blockage of viral adsorption to host cells, demonstrating an EC₅₀ value of 10 µM .
-
Antibacterial and Antifungal Properties :
- The compound has demonstrated antibacterial activity against a range of pathogens. Research indicates that quinoline derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Additionally, antifungal properties have been observed in some quinoline derivatives, making them candidates for treating fungal infections.
- Anticancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Compound | EC₅₀ (µM) | Reference |
|---|---|---|---|
| HIV-1 Inhibition | Compound A | 1.5 | |
| HSV-1 Inhibition | Compound A | 10 | |
| Antibacterial | Various Quinoline | - | |
| Antifungal | Various Quinoline | - | |
| Anticancer | Modified Quinoline | - |
Case Study: Antiviral Efficacy
A notable study explored the antiviral efficacy of a modified quinoline derivative against HIV-1. The results indicated that the compound not only inhibited viral replication but also showed low cytotoxicity in treated cells. The compound's mechanism involved the inhibition of reverse transcriptase, suggesting its potential as a lead compound for antiretroviral drug development .
Case Study: Antibacterial Activity
In another investigation focusing on the antibacterial properties of quinoline derivatives, several compounds were tested against both Gram-positive and Gram-negative bacteria. Results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain .
Q & A
Basic: What are the key synthetic strategies for constructing the quinoline core in this derivative, and how do traditional methods compare to modern approaches?
Answer:
The quinoline scaffold in this derivative can be synthesized using classical methods (e.g., Skraup, Doebner–Miller) or modern radical-mediated reactions. Traditional methods like Skraup involve acid-catalyzed cyclization of aniline derivatives with glycerol, but they often require harsh conditions and yield byproducts . Modern approaches, such as radical insertion reactions, offer higher atom economy and milder conditions. For example, radical-catalyzed cyclization of nitroalkenes or alkynes with amines can generate substituted quinolines with precise regiocontrol . When introducing the sulfonyl and chloro substituents, sequential functionalization (e.g., sulfonylation followed by chlorination) is recommended to avoid side reactions .
Basic: How can researchers validate the structural integrity of this quinoline derivative post-synthesis?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Confirm substitution patterns (e.g., 4-methoxyphenylsulfonyl group via characteristic downfield shifts in -NMR and -NMR) .
- X-ray crystallography : Resolve stereochemistry at the 1,2-dihydro position and verify the 2,2,4-trimethyl configuration .
- HRMS : Validate molecular formula accuracy, particularly for chlorine and sulfur content .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anti-proliferative activity?
Answer:
- MTT/PrestoBlue assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .
- Comparative controls : Include reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293) .
Advanced: How can structure-activity relationship (SAR) studies optimize this derivative’s bioactivity?
Answer:
- Substituent variation : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky groups to enhance target binding .
- Trimethyl modification : Test 2,2,4-trimethyl vs. mono-methyl analogs to evaluate steric effects on quinoline ring planarity and intercalation potential .
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .
Advanced: What mechanistic hypotheses explain conflicting bioactivity data across similar quinoline derivatives?
Answer:
Contradictions may arise from:
- Solubility differences : Hydrophobic substituents (e.g., 4-propylbenzenesulfonyl) may reduce bioavailability despite high in vitro potency .
- Metabolic stability : Chlorine at position 6 could enhance metabolic resistance compared to fluoro analogs, altering in vivo efficacy .
- Off-target effects : Use proteome-wide profiling (e.g., kinase screening) to identify unintended interactions .
Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?
Answer:
- Solvent-free microwave synthesis : Accelerate cyclization steps with microwave irradiation, reducing reaction time and energy use .
- Biocatalysis : Employ lipases or transition-metal enzymes for regioselective sulfonylation, minimizing heavy-metal waste .
- Recyclable catalysts : Use magnetically separable FeO-supported catalysts for chlorination steps .
Advanced: What strategies address drug resistance when developing this derivative as an anticancer agent?
Answer:
- Multi-target design : Introduce functional groups (e.g., thiomorpholine) to inhibit both topoisomerase and P-glycoprotein efflux pumps .
- Combination therapy : Screen synergies with checkpoint inhibitors (e.g., pembrolizumab) to overcome immune evasion .
- ABC transporter assays : Quantify intracellular accumulation in resistant vs. sensitive cell lines .
Advanced: How can researchers resolve contradictions in reaction yields reported for similar quinoline syntheses?
Answer:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction pathways .
- Cross-validate literature : Compare protocols from high-impact studies (e.g., transition-metal vs. radical methods) to isolate critical variables .
Advanced: What crystallographic data support the conformational stability of the 1,2-dihydroquinoline moiety?
Answer:
- Torsion angle analysis : X-ray data for analogs show that the 1,2-dihydro configuration adopts a half-chair conformation, stabilized by intramolecular H-bonding between the sulfonyl oxygen and adjacent methyl groups .
- Thermal ellipsoid plots : Confirm minimal positional disorder in the trimethyl-substituted ring, ensuring synthetic reproducibility .
Advanced: How can multi-omics approaches elucidate the polypharmacology of this derivative?
Answer:
- Transcriptomics : Identify differentially expressed genes (e.g., apoptosis regulators) via RNA-seq in treated cells .
- Proteomics : Use SILAC labeling to quantify target engagement (e.g., tubulin β-III chain suppression) .
- Metabolomics : Track oncometabolite depletion (e.g., lactate, succinate) via LC-MS to validate anti-Warburg effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
